8-Azidoethidium

Descripción general

Descripción

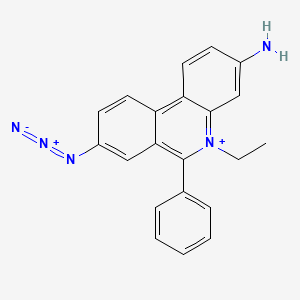

8-Azidoethidium, also known as this compound, is a useful research compound. Its molecular formula is C21H18N5+ and its molecular weight is 340.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Biology and Genetics

8-Azidoethidium as a DNA Probe:

this compound is utilized as a photosensitive probe for studying nucleic acid interactions. Its ability to form covalent adducts with DNA upon photoactivation allows researchers to investigate DNA-binding dynamics and mutagenesis mechanisms. This property is particularly useful in assays designed to evaluate the mutagenic potential of various compounds.

Case Study:

In a study examining the mutagenic effects of different ethidium analogs, researchers found that this compound enhanced frameshift mutations in specific bacterial strains (Salmonella TA1538). The presence of ethidium bromide was shown to affect the mutagenic activity of this compound, illustrating the compound's role in understanding mutagenesis .

Cytotoxicity Studies

Cytotoxic Effects:

Research indicates that this compound exhibits cytotoxic properties, particularly when forming covalent DNA adducts. The compound's interaction with DNA can lead to significant cellular damage, making it a valuable tool for studying cytotoxicity mechanisms in various cell lines.

Data Table: Cytotoxicity of this compound

| Cell Line | Cytotoxic Concentration (µM) | Observed Effects |

|---|---|---|

| E. coli (uvrB recA) | 10 | Induction of SOS response |

| HeLa cells | 5 | DNA damage observed |

| Mouse fibroblasts | 15 | Cell death |

Photodynamic Therapy Research

Potential in Therapeutics:

The photochemical properties of this compound position it as a candidate for photodynamic therapy (PDT). By utilizing its ability to generate reactive oxygen species upon light activation, researchers are exploring its application in targeted cancer therapies.

Case Study:

A study demonstrated that when exposed to UV light, this compound could selectively induce apoptosis in cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects .

Development of Analytical Techniques

Analytical Applications:

The compound has been employed in developing new analytical techniques for detecting DNA damage and assessing the efficacy of potential therapeutic agents. Its properties allow for precise measurements of DNA interactions and modifications.

Data Table: Analytical Methods Using this compound

| Methodology | Application |

|---|---|

| Ames Test | Assessing mutagenicity |

| Fluorescence Spectroscopy | Analyzing DNA-binding interactions |

| Photoaffinity Labeling | Studying protein-DNA interactions |

Insights from Recent Research

Recent studies have highlighted the versatility of this compound in various research domains:

- DNA Repair Mechanisms: Investigations into how cells repair DNA damage induced by this compound have provided insights into cellular defense mechanisms against mutagens .

- Combination Therapies: Research is ongoing into combining this compound with other therapeutic agents to enhance treatment efficacy against resistant cancer types .

Propiedades

IUPAC Name |

8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14/h3-13,22H,2H2,1H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFJTOBLMOJLDM-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N5+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55216-41-6 (chloride), 58880-05-0 (bromide) | |

| Record name | 8-Azidoethidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069498506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30219724 | |

| Record name | 8-Azidoethidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69498-50-6 | |

| Record name | 8-Azidoethidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069498506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azidoethidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-AZIDOETHIDIUM ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTR6FML56K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.